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Introduction
Terevalefim (also known as ANG-3777) is a small molecule hepatocyte growth factor (HGF)

mimetic designed to activate the c-Met receptor signaling pathway.[1] Activation of c-Met, a

receptor tyrosine kinase, initiates a cascade of downstream signaling events crucial for cellular

growth, motility, and morphogenesis. Dysregulation of the HGF/c-Met axis is implicated in

various pathological conditions, making it a key therapeutic target. Terevalefim's ability to

mimic HGF and stimulate this pathway holds significant promise for tissue repair and

regeneration.

This document provides a detailed protocol for the immunohistochemical (IHC) detection of c-

Met activation in paraffin-embedded tissues following treatment with Terevalefim. The

activation state of c-Met is most commonly assessed by detecting its phosphorylation at

specific tyrosine residues, primarily Y1234 and Y1235, within the kinase domain.

Principle of the Method
Immunohistochemistry (IHC) allows for the visualization of specific antigens within the context

of tissue architecture. This protocol utilizes a primary antibody that specifically recognizes the

phosphorylated form of c-Met at tyrosines 1234 and 1235 (p-c-Met). Following binding of the
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primary antibody, a secondary antibody conjugated to an enzyme (such as horseradish

peroxidase) is applied. The addition of a chromogenic substrate results in a colored precipitate

at the site of the antigen, allowing for the microscopic visualization and semi-quantitative

analysis of c-Met activation.

Quantitative Data Summary
While specific quantitative data from immunohistochemistry of Terevalefim-treated tissues is

not extensively published, preclinical studies using Western blot analysis have demonstrated a

dose- and time-dependent increase in c-Met phosphorylation upon Terevalefim administration.

The following table summarizes representative expected outcomes from such studies, which

can be correlated with IHC staining intensity.

Treatment
Group

Terevalefim
Concentration

Time Point

Expected p-c-
Met Level
(Relative to
Control)

Corresponding
IHC Score
(Hypothetical)

Vehicle Control 0 µM 1 hour 1.0 0-1+

Terevalefim
Low Dose (e.g.,

1 µM)
1 hour 2.5 1-2+

Terevalefim
High Dose (e.g.,

10 µM)
1 hour 5.0 2-3+

Terevalefim
High Dose (e.g.,

10 µM)
6 hours 3.0 2+

Experimental Protocols
Materials and Reagents

Primary Antibody: Rabbit anti-phospho-c-Met (Tyr1234/1235) polyclonal or monoclonal

antibody. The optimal dilution should be determined empirically, but a starting point of 1:100

is common.[2]

Secondary Antibody: Goat anti-rabbit IgG H&L (HRP) or equivalent.
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Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0 or 1 mM EDTA, pH 8.0.

Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST).

Blocking Buffer: 5% normal goat serum in TBST.

Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.

Counterstain: Hematoxylin.

Mounting Medium: Permanent mounting medium.

Positive Control: Tissue known to express activated c-Met (e.g., certain tumor types or HGF-

treated cells).

Negative Control: Tissue processed without the primary antibody.

Xylene and graded ethanol series for deparaffinization and rehydration.

Humidified chamber.

Microscope slides (positively charged).

Coplin jars.

Microwave or pressure cooker for antigen retrieval.

Immunohistochemistry Protocol for p-c-Met
(Tyr1234/1235)
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration: a. Bake slides at 60°C for 30-60 minutes. b. Immerse

slides in two changes of xylene for 5 minutes each. c. Immerse slides in two changes of 100%

ethanol for 3 minutes each. d. Immerse slides in 95% ethanol for 3 minutes. e. Immerse slides

in 70% ethanol for 3 minutes. f. Rinse slides in distilled water for 5 minutes.
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2. Antigen Retrieval: a. Immerse slides in a Coplin jar containing Sodium Citrate Buffer (pH

6.0). b. Heat the slides in a microwave oven at high power for 5 minutes, followed by low power

for 15 minutes. Alternatively, use a pressure cooker for 5-10 minutes. c. Allow the slides to cool

to room temperature in the buffer (approximately 20-30 minutes). d. Rinse slides in TBST three

times for 5 minutes each.

3. Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide in methanol for 10-15

minutes to block endogenous peroxidase activity. b. Rinse slides in TBST three times for 5

minutes each.

4. Blocking: a. Incubate sections with the blocking buffer (5% normal goat serum in TBST) for 1

hour at room temperature in a humidified chamber to block non-specific antibody binding.

5. Primary Antibody Incubation: a. Dilute the anti-phospho-c-Met (Tyr1234/1235) antibody to its

optimal concentration in the blocking buffer. b. Incubate the sections with the diluted primary

antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation: a. Rinse slides in TBST three times for 5 minutes each. b.

Incubate sections with the HRP-conjugated secondary antibody, diluted according to the

manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.

7. Detection: a. Rinse slides in TBST three times for 5 minutes each. b. Prepare the DAB

substrate solution according to the manufacturer's instructions. c. Incubate sections with the

DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor

under a microscope. d. Stop the reaction by rinsing the slides in distilled water.

8. Counterstaining: a. Counterstain the sections with hematoxylin for 30-60 seconds. b. "Blue"

the sections in running tap water or a bluing agent.

9. Dehydration and Mounting: a. Dehydrate the sections through graded ethanol (70%, 95%,

100% twice) for 3 minutes each. b. Clear the sections in two changes of xylene for 3 minutes

each. c. Mount the coverslip using a permanent mounting medium.

10. Analysis: a. Examine the slides under a light microscope. Positive staining for p-c-Met will

appear as a brown precipitate, typically localized to the cytoplasm and/or cell membrane. b.

The staining intensity and the percentage of positive cells can be scored to provide a semi-

quantitative measure of c-Met activation.
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Scoring of p-c-Met Staining
A common method for scoring IHC results is the H-score, which combines the staining intensity

and the percentage of stained cells.

Intensity Score (I):

0 = No staining

1+ = Weak staining

2+ = Moderate staining

3+ = Strong staining

Percentage Score (P):

The percentage of positively stained cells (0-100%).

H-Score Calculation:

H-Score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells)

The H-score ranges from 0 to 300.
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Caption: c-Met signaling pathway activated by Terevalefim.
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Caption: Immunohistochemistry workflow for p-c-Met detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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